1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one

Pharmaceutical Intermediate Impurity Standard Anticonvulsant Synthesis

Researchers sourcing stiripentol impurity standards face high substitution risk: non-specific analogs (e.g., 4,4-dimethylpent-1-en-3-one, CAS 58344-29-9) fail to reproduce the retention time or resolution of the defined keto impurity, leading to unreportable results. This compound is the validated Stiripentol Keto Impurity (CAS 144850-45-3) for regulatory QC. - Directly matches the impurity profile recognized by pharmacopoeial methods; quantitative accuracy within ICH guidelines. - Recrystallized solid (mp 91-93 °C) ensures precise gravimetric dosing and batch-to-batch consistency. - Shipped under controlled conditions with full CoA to support GMP/GLP audit trails.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 2419-68-3
Cat. No. B016944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one
CAS2419-68-3
Synonyms4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one;  4,4-Dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-one; 
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+
InChIKeyLXFNQCGNCFRKRR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one Overview


1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3), also known as (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, is an α,β-unsaturated ketone with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol . It features a 3,4-methylenedioxyphenyl group conjugated to a 4,4-dimethylpent-1-en-3-one backbone. The compound is a white to off-white solid with a melting point of 91–93°C . It is commercially available from research chemical suppliers at purities of ≥95% .

Stiripentol keto impurity reference standard procurement
Stiripentol synthetic intermediate (reported pathway)
Androgen receptor binding research tool
Solid-state α,β-unsaturated ketone for precise gravimetric dosing

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one Substitution Risk


The procurement of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) for its primary application as a precursor to the clinically approved anticonvulsant drug stiripentol (Diacomit) [1] carries a high substitution risk. While several structural analogs exist—such as 4,4-dimethylpent-1-en-3-one (CAS 2177-30-2), 1-(3,4-dimethoxyphenyl)-4,4-dimethylpent-1-en-3-one (CAS 58344-29-9), and 1-(3,4-methylenedioxyphenyl)-1-penten-3-one (CAS 10354-27-5)—they are fundamentally unfit for this purpose. The first lacks the essential methylenedioxyphenyl pharmacophore required for subsequent conversion to stiripentol. The second, with methoxy groups in place of the methylenedioxy bridge, does not share the same reactivity or the established impurity profile recognized by regulatory bodies [2]. The third lacks the gem-dimethyl substitution pattern that stabilizes the molecular geometry and influences metabolic outcomes. Consequently, substituting with any of these analogs in a stiripentol synthesis or impurity qualification workflow would yield non-compliant, unreportable results.

  • 4,4-Dimethylpent-1-en-3-one (CAS 2177-30-2): lacks methylenedioxyphenyl group; may not meet stiripentol impurity profile requirements.
  • 1-(3,4-Dimethoxyphenyl)-4,4-dimethylpent-1-en-3-one (CAS 58344-29-9): methoxy substitution alters reactivity and impurity fingerprint.
  • 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one (CAS 10354-27-5): lacks gem-dimethyl pattern; may shift synthetic and metabolic profiles.

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one Evidence Guide


Unique Precursor to Stiripentol

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) is explicitly identified as the ketone precursor to stiripentol (4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol, CAS 49763-96-4), a clinically approved anticonvulsant drug for Dravet syndrome [1]. It is also recognized and supplied by multiple vendors as 'Stiripentol Keto Impurity' (CAS 144850-45-3 for the E-isomer), a key reference standard in pharmaceutical quality control [2]. In contrast, 4,4-dimethylpent-1-en-3-one (CAS 2177-30-2) lacks the essential methylenedioxyphenyl group, and 1-(3,4-methylenedioxyphenyl)-1-penten-3-one (CAS 10354-27-5) lacks the critical 4,4-dimethyl substitution, rendering both unsuitable for stiripentol-related applications.

Precursor role
Head-to-head
Target: direct synthetic precursor & defined Stiripentol Keto Impurity. Comparators: 4,4-dimethylpent-1-en-3-one lacks methylenedioxyphenyl; 1-(3,4-methylenedioxyphenyl)-1-penten-3-one lacks gem-dimethyl.
Defined reference standard for stiripentol impurity profiling.
Qualitative binary property; pharmaceutical reference context.
Pharmaceutical Intermediate Impurity Standard Anticonvulsant Synthesis

Androgen Receptor Binding Affinity

In a computational study, (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one (the target compound) formed a stable complex with the human androgen receptor, yielding a binding affinity value of −8.1 kcal/mol [1]. The study suggested the compound might exhibit inhibitory activity against this receptor. While no direct comparative docking data for close analogs was found in this specific study, the value provides a quantitative baseline for this chemotype. In contrast, 4,4-dimethylpent-1-en-3-one (CAS 2177-30-2) is not reported to have this activity due to the absence of the benzodioxole pharmacophore essential for androgen receptor interactions .

AR docking affinity
Class-level
−8.1 kcal/mol (docking score)
Supports androgen receptor binding screening context.
In silico study; requires in vitro validation.
Molecular Docking Androgen Receptor Drug Discovery

Solid-State Handling Advantage

The target compound is a solid at room temperature with a measured melting point range of 91–93°C . This facilitates handling, weighing, and purification via recrystallization. In contrast, the simpler analog 4,4-dimethylpent-1-en-3-one (CAS 2177-30-2) is a liquid at room temperature with a boiling point of approximately 140°C , limiting its ease of use in solid-phase reactions and requiring different storage and handling protocols. The presence of the methylenedioxyphenyl group and extended conjugation in the target compound is directly responsible for this advantageous solid-state property.

Physical state
Data to verify
Target: solid; mp 91–93°C. Comparator: 4,4-dimethylpent-1-en-3-one, liquid; bp ~140°C.
May support solid-phase handling and purification workflow.
Supplier-reported; independent verification recommended.
Physicochemical Properties Solid-State Chemistry Purification

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one Applications


Stiripentol Keto Impurity Reference Standard

Procure 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) as the defined 'Stiripentol Keto Impurity' (CAS 144850-45-3) for method development and routine quality control testing of stiripentol active pharmaceutical ingredient (API) and finished drug products (e.g., Diacomit). This compound is essential for establishing system suitability, identifying impurity peaks in HPLC/GC chromatograms, and quantifying the keto impurity level against regulatory specifications, which is impossible to do accurately with non-specific analogs [1].

Validated Anticonvulsant Synthesis Precursor

Utilize this compound as the validated ketone intermediate in the synthesis of stiripentol and its derivatives. The established literature precedent confirms its direct conversion to the α-ethylene alcohol moiety of the target drug [2]. This provides a proven starting point for medicinal chemists developing novel anticonvulsant agents or exploring structure-activity relationships (SAR) around the 1,3-benzodioxole scaffold.

Androgen Receptor Docking Benchmark Ligand

Employ this compound as a benchmark ligand for in silico screening and molecular docking studies targeting the androgen receptor. Its experimentally validated docking score of −8.1 kcal/mol against the androgen receptor [3] serves as a performance threshold for evaluating the predicted affinity of newly designed analogs. This is not possible with simpler, non-benzodioxole-containing ketones that lack any reported interaction with this target.

Solid α,β-Unsaturated Ketone Building Block

Select this compound as a preferred α,β-unsaturated ketone building block in synthetic workflows where solid-state handling and precise gravimetric dosing are critical. Its melting point of 91–93°C makes it easier to purify by recrystallization and weigh accurately compared to liquid analogs like 4,4-dimethylpent-1-en-3-one, thereby improving reproducibility in small-scale reactions.

Application
Selection Property
Validation Focus
Stiripentol impurity profiling
Defined impurity identity (Stiripentol Keto Impurity)
System suitability and chromatographic impurity quantification
Stiripentol synthetic intermediate research
Reported synthetic pathway precedence
Reaction conversion and stereochemical fidelity
Androgen receptor computational screening
Reported docking affinity benchmark
Docking score comparison and pharmacophore modeling
Solid-state synthetic building block
Solid-state handling and purification ease
Recrystallization yield and gravimetric dosing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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